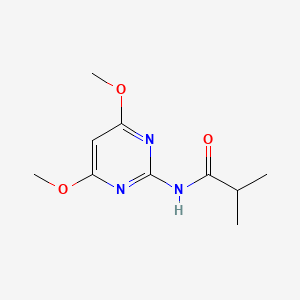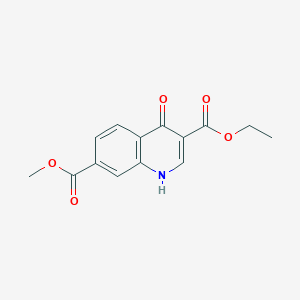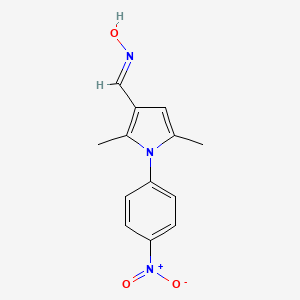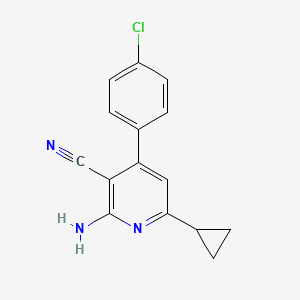![molecular formula C20H21N3O2 B5610830 2,8-dimethyl-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5610830.png)
2,8-dimethyl-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves strategic use of propargylic alcohols as key intermediates due to their unique reactivity that enables the construction of polycyclic systems. For instance, Mishra et al. (2022) highlighted various approaches to synthesize pyridines, quinolines, and isoquinolines from propargylic alcohols, demonstrating the versatility of these alcohols in forming heterocyclic compounds that are structurally related or could serve as precursors to the target molecule (Mishra, Nair, & Baire, 2022).
Molecular Structure Analysis
Quinoline derivatives, due to their aromatic heterocyclic structure, exhibit significant electronic and spatial configurations that impact their chemical reactivity and interaction with biological targets. Studies on compounds such as chromeno[4,3-b]pyridin/quinolin-one derivatives reveal insights into the structural requirements for biological activity and fluorescence, which are applicable to understanding the molecular structure of the compound (Patra & Kar, 2021).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions that can be exploited for further functionalization or modification. The chemistry of quinoxalines, for example, offers parallels to quinolines in terms of possible reactions and derivatizations, which include nucleophilic substitutions, electrophilic additions, and coordination to metal ions, reflecting on the versatile chemistry of quinoline-related molecules (Pereira et al., 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their melting points, boiling points, solubility, and crystalline nature, are crucial for their application in material science and pharmaceutical formulations. The literature on quinoline and its derivatives as corrosion inhibitors provides insights into their stability, solubility, and interaction with metals, which could be related to the physical properties of the compound under discussion (Verma, Quraishi, & Ebenso, 2020).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties, are influenced by their molecular structure. Studies on functionalized quinazolines and pyrimidines for optoelectronic materials highlight the importance of molecular design in defining the electronic and optical properties of these compounds, which is relevant to understanding the chemical properties of the target molecule (Lipunova et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,8-dimethylquinolin-4-yl)-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12-6-4-7-15-16(10-13(2)21-19(12)15)20(24)23-9-5-8-17(23)18-11-14(3)22-25-18/h4,6-7,10-11,17H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGRJCMGSSAVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3CCCC3C4=CC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzenesulfonamide](/img/structure/B5610749.png)




![N,N-dimethyl-2-{(1S*,5R*)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]non-3-yl}acetamide](/img/structure/B5610786.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,6-dichlorobenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5610804.png)
![(4aS*,7aR*)-1-(3-chloro-4-methylbenzoyl)-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5610806.png)
![(3S*,4R*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5610808.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5610815.png)


![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5610865.png)